3,4-Dimethyl-5-propyl-2-furannonanoic Acid

Übersicht

Beschreibung

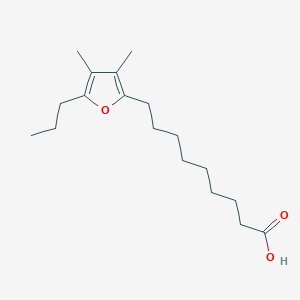

9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid is an organic compound belonging to the class of furanoid fatty acids These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring containing one oxygen atom, attached to a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

Alkylation: The furan ring is then alkylated with propyl and dimethyl groups at specific positions using alkyl halides in the presence of a strong base like sodium hydride.

Attachment of the Aliphatic Chain: The aliphatic chain is introduced through a coupling reaction, such as the Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.

Industrial Production Methods

Industrial production of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Various substituted furanoid fatty acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

3,4-Dimethyl-5-propyl-2-furannonanoic acid is primarily studied for its metabolic pathways and effects on human health. It is a metabolite of furan fatty acids, which have been implicated in various biological processes:

- Uremic Toxin : This compound has been identified as a uremic toxin associated with chronic kidney disease (CKD). Elevated levels of this acid in serum are linked to impaired glucose metabolism and may contribute to the complications seen in CKD patients .

- Metabolomics : Research indicates that furan fatty acids, including this compound, play a role in metabolic profiling and could serve as biomarkers for disease states. Studies have shown associations between serum levels of this acid and metabolic disorders .

Pharmacological Research

The pharmacological potential of this compound is under investigation due to its structural features that may influence biological activity:

- Anti-inflammatory Properties : Preliminary studies suggest that furan fatty acids possess anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases .

- Antioxidant Activity : Some research indicates that these compounds may exhibit antioxidant properties, potentially providing protective effects against oxidative stress-related conditions .

Food Industry

Furan derivatives are often studied for their flavoring properties. While specific applications of this compound in food are not extensively documented, similar compounds are utilized as flavoring agents due to their unique sensory profiles.

Cosmetic Industry

Due to its potential antioxidant properties, this compound may find applications in cosmetic formulations aimed at reducing oxidative damage to skin cells. Its inclusion could enhance the stability and efficacy of skincare products.

Case Study 1: Metabolic Impact on CKD Patients

A study published in the Journal of Endocrinological Investigation highlighted the correlation between increased serum levels of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (a related metabolite) and glucose metabolism impairment in Chinese pregnant women. This suggests that monitoring levels of furan fatty acids could provide insights into metabolic health during pregnancy .

Case Study 2: Biomarker Development

Research aimed at quantifying uremic toxins in human serum has demonstrated the utility of furan fatty acids as biomarkers for kidney function assessment. The development of analytical methods using LC-MS/MS has enabled the simultaneous measurement of multiple uremic toxins, including this compound .

Wirkmechanismus

The mechanism of action of 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as a competitive inhibitor of enzymes like horseradish peroxidase, affecting the enzyme’s catalytic activity.

Membrane Interaction: Its lipophilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-(3,4-Dimethyl-5-pentyl-furan-2-yl)nonanoic acid: Another furanoid fatty acid with a similar structure but different alkyl chain length.

3,4-Dimethyl-5-propyl-2-furannonanoic acid: A related compound with variations in the furan ring substitution pattern.

Uniqueness

9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid is unique due to its specific substitution pattern on the furan ring and the length of its aliphatic chain

Biologische Aktivität

3,4-Dimethyl-5-propyl-2-furannonanoic Acid (CAS Number: 57818-38-9) is a furan derivative known for its diverse biological activities. This compound has garnered attention in pharmacological and biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

- Molecular Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.43 g/mol

- Structure : Characterized by a furan ring with methyl and propyl substituents, which influence its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. This property positions the compound as a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It could interact with cell surface receptors, modulating signaling pathways that regulate inflammation and immune responses.

- Membrane Disruption : Its lipophilic nature allows it to integrate into biological membranes, potentially altering their integrity and function.

Study on Antioxidant Activity

A study conducted by researchers at [source] examined the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls.

Antimicrobial Efficacy Research

In a comparative study published in [source], this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited substantial inhibitory effects, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Mechanism Exploration

A recent investigation focused on the anti-inflammatory properties of this compound revealed that it downregulated TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). These findings support its application in treating inflammatory diseases [source].

Summary Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | [source], [source] |

| Antimicrobial | Inhibits growth of bacteria and fungi | [source], [source] |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | [source], [source] |

Eigenschaften

IUPAC Name |

9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGYZMOQZXEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553384 | |

| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-38-9 | |

| Record name | 10,13-Epoxy-11,12-dimethylhexadeca-10,12-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-propyl-2-furannonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.